Non-Mutagenic Profile Confirmed by Ames Test Across Five Salmonella Strains
The compound (designated compound 87) was tested in the Ames Salmonella/Mammalian Microsome Mutagenicity Assay using tester strains TA 98, TA 100, TA 1535, TA 1537, and TA 1538 at doses ranging from 1 mg/plate to 0.00032 mg/plate. It was determined that 4-nitrophenyl bis(2-furyl)phosphinate did not exhibit mutagenic potential [1]. This contrasts with certain 4-nitrophenyl phosphinates bearing chloromethyl or trichloromethyl substituents, which may display structure-dependent mutagenicity alerts under the same assay protocol. The non-mutagenic classification is critical for compounds intended for biological assay use where background genotoxicity could confound results.
| Evidence Dimension | Ames mutagenicity (mutagenic vs. non-mutagenic classification) |
|---|---|
| Target Compound Data | Non-mutagenic across TA 98, TA 100, TA 1535, TA 1537, TA 1538; dose range 1 mg/plate to 0.00032 mg/plate |
| Comparator Or Baseline | 4-Nitrophenyl bis(chloromethyl)phosphinate (compound 16) and 4-nitrophenyl phenyl(trichloromethyl)phosphinate (compound 51) tested under identical conditions; mutagenicity outcomes not explicitly reported but structurally distinct |
| Quantified Difference | Qualitative: non-mutagenic vs. potential mutagenic structural alerts for chlorinated analogs |
| Conditions | Ames Salmonella/Mammalian Microsome Mutagenicity Assay; strains TA 98, TA 100, TA 1535, TA 1537, TA 1538; dose range 1 mg/plate to 3.2 × 10⁻⁴ mg/plate |
Why This Matters
A verified non-mutagenic profile reduces regulatory risk and experimental artifacts when selecting a phosphinate substrate or inhibitor for cell-based or in vivo studies.
- [1] Reiter, L.A.; Rizzi, J.P.; Pandit, J.; Lasut, M.J.; McGahee, S.M.; Parikh, V.D.; Blake, J.F.; Danley, D.E.; Laird, E.R.; Lopez-Anaya, A.; Lopresti-Morrow, L.L.; Mansour, M.N.; Martinelli, G.J.; Mitchell, P.G.; Owens, B.S.; Pauly, T.A.; Reeves, L.M.; Schulte, G.K.; Yocum, S.A. Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket. Bioorg. Med. Chem. Lett. 1999, 9 (2), 127-132. View Source
